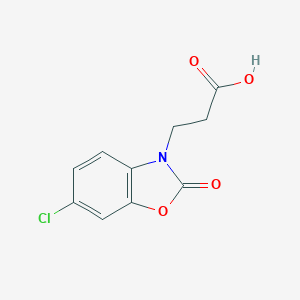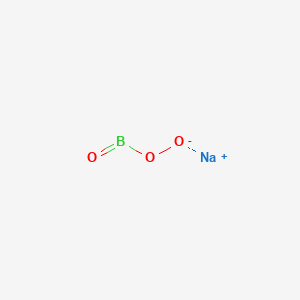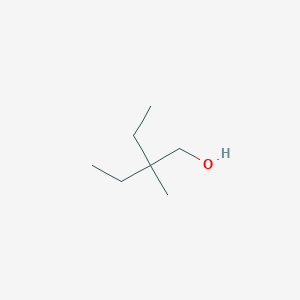
p-Trichlorosilylbiphenyl
描述
p-Trichlorosilylbiphenyl, also known as 4-(trichlorosilyl)-1,1’-biphenyl, is an organosilicon compound with the molecular formula C12H9Cl3Si and a molecular weight of 287.65 g/mol . This compound belongs to the family of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is a white to yellow solid at room temperature .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Trichlorosilylbiphenyl typically involves the reaction of biphenyl with trichlorosilane in the presence of a catalyst. The reaction can be represented as follows:
C12H10+HSiCl3→C12H9SiCl3+H2
The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction temperature is typically maintained between 50°C and 100°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the product .
化学反应分析
Types of Reactions: p-Trichlorosilylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Hydrolysis: The trichlorosilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Oxidation: The biphenyl moiety can undergo oxidation to form biphenyl derivatives with various functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: The reaction is usually carried out in the presence of water or aqueous acids, such as hydrochloric acid.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are commonly used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted biphenyl derivatives with various functional groups.
Hydrolysis: The major products are silanols and siloxanes.
科学研究应用
p-Trichlorosilylbiphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the development of drug delivery systems and diagnostic agents.
Industry: It is used in the production of silicone-based materials, such as adhesives, sealants, and coatings.
作用机制
The mechanism of action of p-Trichlorosilylbiphenyl involves the interaction of the trichlorosilyl group with various molecular targets. The trichlorosilyl group can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids and nucleotides, leading to the modification of their structure and function. This interaction can affect various molecular pathways, such as signal transduction and gene expression .
相似化合物的比较
p-Xenyltrichlorosilane: Similar to p-Trichlorosilylbiphenyl, it contains a trichlorosilyl group attached to a biphenyl moiety.
Biphenyl-4-yl-trichlorosilane: Another compound with a trichlorosilyl group attached to a biphenyl moiety.
Uniqueness: this compound is unique due to its specific structural arrangement, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in scientific research and industrial applications .
属性
IUPAC Name |
trichloro-(4-phenylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3Si/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCRMIWRXITVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170945 | |
| Record name | p-Trichlorosilylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18030-61-0 | |
| Record name | 4-(Trichlorosilyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18030-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Trichlorosilylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018030610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Trichlorosilylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)

![5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]](/img/structure/B106453.png)






